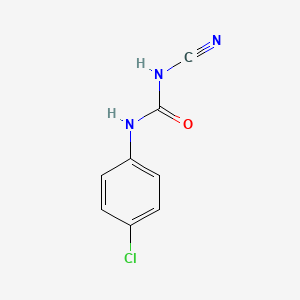

N-(4-chlorophenyl)-N'-cyanourea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-cyanourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-1-3-7(4-2-6)12-8(13)11-5-10/h1-4H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUHHIXEUQJMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115956-45-1 | |

| Record name | 1-(4-CHLOROPHENYL)-3-CYANOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

What is the chemical structure and exact mass of N-(4-chlorophenyl)-N'-cyanourea

An In-depth Technical Guide to N-(4-chlorophenyl)-N'-cyanourea: Properties, Synthesis, and Applications

Introduction

N-(4-chlorophenyl)-N'-cyanourea is a substituted urea derivative that serves as a versatile chemical intermediate. Its structure, which combines a 4-chlorophenyl group with a reactive N'-cyano-substituted urea moiety, makes it a compound of significant interest for researchers in medicinal chemistry, drug development, and agrochemical science. While direct biological data on this specific molecule is limited, its structural analogs, particularly diarylureas and thioureas, exhibit a vast range of biological activities, including anticancer, antimicrobial, and receptor-modulating properties.[1][2][3][4] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of N-(4-chlorophenyl)-N'-cyanourea, contextualizing its importance through the established applications of structurally related compounds.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and properties. N-(4-chlorophenyl)-N'-cyanourea is characterized by a central urea core (-NH-C(O)-NH-) where one nitrogen atom is substituted with a 4-chlorophenyl ring and the other is substituted with a nitrile (cyano) group.

Structural and Molecular Data

The key identifiers and computed physicochemical properties for N-(4-chlorophenyl)-N'-cyanourea are summarized below. These parameters are crucial for experimental design, from selecting appropriate solvents to predicting behavior in biological systems.

| Property | Value | Source / Method |

| IUPAC Name | 1-(4-chlorophenyl)-3-cyanourea | IUPAC Nomenclature |

| CAS Number | 115956-45-1 | [5] |

| Molecular Formula | C₈H₆ClN₃O | [5] |

| Molecular Weight | 195.61 g/mol | Calculation |

| Exact Mass | 195.01994 Da | Calculation (for ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)NC#N)Cl | Structure Representation |

Synthesis and Mechanistic Rationale

The synthesis of N-(4-chlorophenyl)-N'-cyanourea can be approached through several established methods for urea formation. The most direct and efficient proposed pathway involves the reaction of a commercially available isocyanate with cyanamide. This approach offers high atom economy and typically proceeds under mild conditions.

Primary Synthetic Pathway: Isocyanate Addition

The reaction of 4-chlorophenyl isocyanate with cyanamide represents a robust method for the synthesis of the title compound.

Mechanism: The synthesis proceeds via a nucleophilic addition mechanism. The nitrogen atom of cyanamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-chlorophenyl isocyanate. The subsequent proton transfer results in the stable urea product. The choice of an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile, is critical to prevent the isocyanate from reacting with water, which would lead to the formation of an unstable carbamic acid and subsequent decomposition to 4-chloroaniline.

Synthetic Workflow Diagram

The logical flow of the primary synthesis pathway is visualized below.

Caption: Proposed synthetic workflow for N-(4-chlorophenyl)-N'-cyanourea.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for urea synthesis from isocyanates.[2][6]

Objective: To synthesize N-(4-chlorophenyl)-N'-cyanourea.

Materials:

-

4-Chlorophenyl isocyanate (1 eq.)

-

Cyanamide (1.1 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware (round-bottom flask, dropping funnel, condenser) equipped for inert atmosphere reactions

Procedure:

-

Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Reagent Preparation: In the flask, dissolve cyanamide (1.1 eq.) in anhydrous THF under an inert atmosphere.

-

Reaction Initiation: In a separate flask, dissolve 4-chlorophenyl isocyanate (1 eq.) in anhydrous THF. Transfer this solution to the dropping funnel.

-

Addition: Add the isocyanate solution dropwise to the stirred cyanamide solution at room temperature over 30 minutes. Causality Note: A slow, dropwise addition is crucial to control any potential exotherm and prevent the formation of side products.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.

-

Workup: Upon completion, reduce the solvent volume under reduced pressure. The resulting crude solid can be collected by filtration.

-

Purification: Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting materials. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying: Dry the purified product under vacuum to yield N-(4-chlorophenyl)-N'-cyanourea as a solid.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed. This provides a self-validating system confirming the successful synthesis.

| Analytical Method | Expected Observations |

| ¹H-NMR | Signals in the aromatic region (~7.0-7.5 ppm) corresponding to the four protons of the 1,4-disubstituted benzene ring. Broad singlets in the downfield region corresponding to the two N-H protons of the urea moiety. |

| ¹³C-NMR | A signal for the urea carbonyl carbon (~150-160 ppm). A signal for the nitrile carbon (~115-120 ppm). Four distinct signals for the aromatic carbons of the chlorophenyl ring. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the urea (~1650-1700 cm⁻¹). A sharp, medium intensity band for the C≡N stretch (~2200-2250 cm⁻¹). N-H stretching bands (~3200-3400 cm⁻¹). A C-Cl stretching band in the fingerprint region. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak cluster corresponding to the exact mass of the compound, accounting for the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). |

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z ([M] for C₈H₆³⁵ClN₃O) | Predicted m/z ([M] for C₈H₆³⁷ClN₃O) |

| [M+H]⁺ | 196.02777 | 198.02482 |

| [M+Na]⁺ | 218.00971 | 220.00676 |

Reactivity and Potential as a Research Intermediate

N-(4-chlorophenyl)-N'-cyanourea is not just an endpoint but a versatile starting material for creating diverse chemical libraries. Its functional groups offer multiple handles for chemical modification.

-

Urea Moiety: The N-H protons can be deprotonated to act as nucleophiles or can participate in hydrogen bonding, which is crucial for binding to biological targets.[4]

-

Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles.

-

Chlorophenyl Ring: The chlorine atom can be displaced via nucleophilic aromatic substitution under specific conditions, or the ring can undergo further electrophilic substitution.

This chemical versatility allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) for various biological targets.

Caption: Potential derivatization pathways and resulting applications.

Review of Biological Activities in Structurally Related Compounds

The scientific rationale for investigating N-(4-chlorophenyl)-N'-cyanourea is strongly supported by the extensive biological activities reported for its close structural relatives.

-

Anticancer Activity: Diarylureas are a well-established class of anticancer agents. For example, Sorafenib, a diarylurea, is a multi-kinase inhibitor used in cancer therapy. N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea has been shown to be cytotoxic to human colon adenocarcinoma cells, even in non-proliferating states.[3] The urea hinge is critical for binding to the kinase domain. Other related compounds are being investigated as inhibitors of key signaling pathways like PI3K/Akt/mTOR and Hedgehog, which are often dysregulated in cancer.[4]

-

CNS Receptor Modulation: Analogs such as 3-(4-chlorophenyl)-1-(phenethyl)urea have been developed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor.[2] This highlights the potential for this chemical class to yield compounds that can fine-tune neurological signaling pathways.

-

Agrochemical Applications: The N-(4-chlorophenyl)urea and thiourea motifs are present in numerous commercial agrochemicals. These compounds can act as potent herbicides and pesticides, demonstrating their utility in crop protection.[1] 4-Chlorophenylurea itself is a known environmental transformation product of the insecticide Diflubenzuron.[7]

Conclusion

N-(4-chlorophenyl)-N'-cyanourea is a well-defined chemical entity with significant potential as a building block for the synthesis of novel bioactive compounds. Its straightforward synthesis from readily available precursors, combined with multiple points for chemical modification, makes it an attractive scaffold for generating chemical libraries. The extensive body of literature on the potent biological activities of related diarylureas provides a strong impetus for its exploration in drug discovery and agrochemical development programs. This guide provides the foundational chemical knowledge required for researchers and scientists to synthesize, characterize, and strategically utilize this versatile compound in their research endeavors.

References

-

USCKS. (n.d.). 115956-45-1 N-(4-Chlorophenyl)-N'-cyanourea. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of A. N-Cyano-N'-(4-chlorophenyl)thiourea. Retrieved from [Link]

-

PubChem. (n.d.). N'-(4-chlorophenyl)-N-(2-cyanoethyl)-N-phenylurea. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenylurea. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Urea, (4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Ibrahim, H. S., et al. (2018). Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation. Molecules, 23(11), 2949. Available at: [Link]

-

Hassan, A. M. A., et al. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. ResearchGate. Retrieved from [Link]

-

German, N. D., et al. (2016). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor. Journal of medicinal chemistry, 59(13), 6294–6313. Available at: [Link]

-

Kurzer, F. (1950). Substituted Arylureas. I. Cyanate Method. Organic Syntheses, 30, 15. Available at: [Link]

-

Houghton, P. J., et al. (1990). N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea, a novel agent equally cytotoxic to nonproliferating human colon adenocarcinoma cells. Cancer Research, 50(2), 318–322. Available at: [Link]

-

García, P., et al. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Molbank, 2021(1), M1198. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea, a novel agent equally cytotoxic to nonproliferating human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 115956-45-1 N-(4-Chlorophenyl)-N'-cyanourea [uscks.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Chlorophenylurea | C7H7ClN2O | CID 8796 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of N-(4-chlorophenyl)-N'-cyanourea in Biological Assays

Preamble: Charting a Course for Mechanistic Discovery

To the researchers, scientists, and drug development professionals at the forefront of molecular discovery, this guide serves as a comprehensive exploration into the potential mechanism of action of N-(4-chlorophenyl)-N'-cyanourea. It is important to note that while direct, extensive research on this specific molecule is emerging, the scientific literature provides a wealth of information on structurally analogous compounds. This guide, therefore, adopts a rational, evidence-based approach to hypothesize and investigate its biological function. By examining the activities of molecules sharing the core N-(4-chlorophenyl)urea and related scaffolds, we can construct a robust framework for elucidating the mechanism of N-(4-chlorophenyl)-N'-cyanourea. Our exploration will be grounded in the principles of scientific integrity, providing not just a theoretical overview, but also actionable experimental protocols to validate our hypotheses.

Deconstructing the Molecule: Structural Clues to Biological Function

The structure of N-(4-chlorophenyl)-N'-cyanourea, with its diarylurea-like framework, immediately suggests a potential for interaction with a variety of biological targets. The urea moiety is a well-established pharmacophore known to form critical hydrogen bonds with the active sites of enzymes, particularly kinases.[1] The presence of a 4-chlorophenyl group can contribute to hydrophobic interactions and influence the compound's metabolic stability and cell permeability. The N'-cyano group is an interesting feature that could modulate the electronic properties and binding modes of the molecule.

Given these structural features, we can posit several primary avenues of investigation for the mechanism of action of N-(4-chlorophenyl)-N'-cyanourea.

Hypothesized Mechanisms of Action and Key Molecular Targets

Primary Hypothesis: Inhibition of Protein Kinases

A significant body of evidence points towards diarylurea-containing compounds as potent kinase inhibitors.[1] These molecules often target the ATP-binding pocket of kinases, a common strategy in cancer drug discovery.

-

Targeting the PI3K/Akt Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Notably, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has been shown to exhibit inhibitory activity against AKT2/PKBβ, a key kinase in this pathway.[3][4] This provides a strong rationale for investigating whether N-(4-chlorophenyl)-N'-cyanourea also targets this pathway.

Caption: Proposed inhibition of the AKT signaling pathway.

Secondary Hypothesis: Modulation of Cannabinoid Receptors

The N-phenylacetamide scaffold, which shares some structural similarities with the diarylurea core, has been explored in the context of cannabinoid receptor modulation. For instance, N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide has been identified as a cannabinoid-1 receptor inverse agonist.[5] Furthermore, 3-(4-chlorophenyl)-1-(phenethyl)urea analogs have been developed as allosteric modulators of the Cannabinoid Type-1 receptor.[6] This suggests that N-(4-chlorophenyl)-N'-cyanourea could potentially interact with the endocannabinoid system.

Other Plausible Biological Activities

-

Anticancer and Antimicrobial Properties: The diarylurea scaffold is present in numerous compounds with demonstrated anticancer and antimicrobial activities.[1][2] The mechanism for these effects is often tied to the inhibition of essential enzymes or signaling pathways in cancer cells or microbes.

-

Enzyme Inhibition: Beyond kinases, the urea and thiourea moieties are known to interact with a range of enzymes.[7][8] Therefore, broader screening against a panel of enzymes could reveal unexpected targets.

Experimental Workflows for Mechanistic Validation

To rigorously test our hypotheses, a series of well-defined biological assays are necessary. The following protocols provide a starting point for investigating the mechanism of action of N-(4-chlorophenyl)-N'-cyanourea.

Workflow 1: In Vitro Kinase Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on purified kinase enzymes, such as AKT2.

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of N-(4-chlorophenyl)-N'-cyanourea in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

-

Assay Plate Preparation: In a 96-well or 384-well plate, add the diluted compound solutions. Include wells for a positive control (known inhibitor) and a negative control (vehicle only).

-

Kinase Addition: Add a solution of the purified kinase (e.g., recombinant human AKT2) to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

-

Reaction Initiation: Add a solution containing the kinase-specific substrate (e.g., a peptide substrate) and ATP to initiate the phosphorylation reaction.

-

Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Signal Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining. The signal can be luminescence, fluorescence, or absorbance.

-

Data Analysis: Measure the signal using a plate reader. Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow 2: Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines, providing an indication of its potential as an anticancer agent.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., a glioma cell line like GL261 or a breast cancer cell line like MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of N-(4-chlorophenyl)-N'-cyanourea. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability versus the compound concentration and determine the EC50 or IC50 value.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the assays should be summarized in tables.

Table 1: In Vitro Kinase Inhibition Data

| Compound | Target Kinase | IC50 (µM) |

| N-(4-chlorophenyl)-N'-cyanourea | AKT1 | [Data] |

| N-(4-chlorophenyl)-N'-cyanourea | AKT2 | [Data] |

| N-(4-chlorophenyl)-N'-cyanourea | PI3Kα | [Data] |

| Positive Control (e.g., MK-2206) | AKT2 | [Data] |

Table 2: Cell Viability Data

| Cell Line | Compound | EC50 (µM) at 48h |

| GL261 | N-(4-chlorophenyl)-N'-cyanourea | [Data] |

| MCF-7 | N-(4-chlorophenyl)-N'-cyanourea | [Data] |

| Non-cancerous cell line | N-(4-chlorophenyl)-N'-cyanourea | [Data] |

| Positive Control (e.g., Doxorubicin) | GL261 | [Data] |

Interpretation of Results:

-

A low IC50 value in the kinase inhibition assay would suggest that N-(4-chlorophenyl)-N'-cyanourea is a potent inhibitor of the target kinase.

-

A low EC50 value in the cell viability assay would indicate that the compound has significant cytotoxic or cytostatic effects on the tested cancer cell lines.

-

A significantly higher EC50 value in a non-cancerous cell line compared to cancer cell lines would suggest selectivity and a favorable therapeutic window.

-

Correlation between potent kinase inhibition and cancer cell cytotoxicity would strongly support the hypothesis that the anticancer effects of the compound are mediated through the inhibition of that specific kinase.

Concluding Remarks and Future Directions

This guide has laid out a scientifically-grounded and experimentally-driven approach to unraveling the mechanism of action of N-(4-chlorophenyl)-N'-cyanourea. By leveraging the knowledge from structurally related compounds and employing a systematic series of biological assays, researchers can efficiently move from hypothesis to validated mechanism.

Future investigations could expand upon these core assays to include:

-

Western Blotting: To confirm the inhibition of downstream targets of the hypothesized signaling pathway (e.g., phosphorylation of GSK3β, a downstream target of AKT).

-

Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in a cellular context.

-

In Vivo Studies: To evaluate the efficacy and safety of the compound in animal models of disease.

Through such a rigorous and multi-faceted approach, the full therapeutic potential of N-(4-chlorophenyl)-N'-cyanourea can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

-

Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 12(45), 29473-29483. [Link]

-

Lin, L. S., et al. (2006). Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity. Journal of Medicinal Chemistry, 49(26), 7584-7587. [Link]

-

Hassan, A. M. A., et al. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. ResearchGate. [Link]

-

University of Dundee. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. [Link]

-

Zhang, Y., et al. (2018). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. Journal of Medicinal Chemistry, 61(17), 7663-7681. [Link]

-

Al-Ostath, A., et al. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity. Molecules, 28(21), 7306. [Link]

-

Kucukler, S., et al. (2020). Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells. ResearchGate. [Link]

-

Li, J., et al. (2015). Multiparameter-based bioassay of 2-(4-chlorophenyl)-4-(4-methoxyphenyl) quinazoline, a newly-synthesized quinazoline derivative, toward Microcystis aeruginosa HAB5100 (cyanobacteria). Bulletin of Environmental Contamination and Toxicology, 94(3), 376-381. [Link]

-

Richard, J. P., et al. (1992). N-hydroxy-N'-(3-chlorophenyl)urea, a General Reducing Agent for 5-, 12-, and 15-lipoxygenases and a Substrate for Their Pseudoperoxidase Activities. Biochemistry and Cell Biology, 70(3-4), 228-236. [Link]

-

Kuntala, N., et al. (2014). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 12(42), 8443-8453. [Link]

-

El-Sayed, W. A., et al. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 46(9), 3714-3720. [Link]

-

Hassan, A. M. A., et al. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Hilaris Publisher. [Link]

-

Liu, X., et al. (2011). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 16(11), 9343-9352. [Link]

-

El-Naggar, A. M., et al. (2021). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Molecules, 26(11), 3169. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. hilarispublisher.com [hilarispublisher.com]

Comprehensive Solubility Profile of N-(4-chlorophenyl)-N'-cyanourea: Thermodynamic Evaluation in Aqueous and Organic Media

Executive Summary N-(4-chlorophenyl)-N'-cyanourea is a highly specialized intermediate utilized in the synthesis of advanced agricultural chemicals and pharmaceutical building blocks[1]. The molecular architecture of this compound presents a fascinating physicochemical dichotomy: a highly lipophilic 4-chlorophenyl ring juxtaposed against a polar, ionizable cyanourea moiety. This whitepaper provides an in-depth technical guide to profiling the thermodynamic solubility of N-(4-chlorophenyl)-N'-cyanourea across diverse solvent systems. By detailing the causality behind its pH-dependent solubility and outlining a self-validating experimental protocol based on OECD 105 guidelines, this guide equips researchers with the authoritative framework needed for robust formulation and assay development.

Structural Analysis and Mechanistic Causality

The solubility of any small molecule is fundamentally governed by the thermodynamic energy penalty of disrupting its crystalline lattice versus the energy gained through solvation. For N-(4-chlorophenyl)-N'-cyanourea, the 4-chloro substitution enhances the molecule's overall lipophilicity (LogP), driving poor intrinsic aqueous solubility in neutral or acidic conditions.

However, the cyanourea group (-NH-CO-NH-CN) introduces significant hydrogen bond donor and acceptor capabilities. More importantly, the strongly electron-withdrawing cyano group (-C≡N) delocalizes the electron density of the adjacent urea nitrogen. This resonance stabilization renders the cyanourea proton weakly acidic. While standard phenylureas possess a pKa > 13, the parent cyanourea exhibits a predicted pKa of approximately 5.85[2]. Consequently, N-(4-chlorophenyl)-N'-cyanourea undergoes ionization at physiological pH (7.4), drastically altering its solvation dynamics compared to the highly acidic conditions of the stomach (pH 1.2) where it remains fully unionized.

Methodological Framework: Thermodynamic vs. Kinetic Solubility

In drug development and agrochemical profiling, distinguishing between kinetic and thermodynamic solubility is paramount[3]. Kinetic solubility—often measured by spiking a concentrated DMSO stock solution into an aqueous buffer until precipitation occurs—frequently overestimates solubility due to the formation of metastable supersaturated solutions and artificial co-solvent effects[4].

To obtain true equilibrium data, we employ the Thermodynamic Solubility Assay via the Shake-Flask Method [5][6]. This method assesses the concentration of the compound in a saturated solution in equilibrium with its most stable crystalline solid state, ensuring data integrity for downstream formulation and bioavailability modeling[7].

Step-by-Step Experimental Protocol: Modified OECD 105 Shake-Flask Method

The following self-validating protocol ensures high-fidelity thermodynamic solubility quantification using HPLC-UV[5].

Step 1: Preparation of Saturated Solutions

-

Weigh 2.0 mg of highly pure, crystalline N-(4-chlorophenyl)-N'-cyanourea into standard glass vials.

-

Add 1.0 mL of the target solvent (e.g., phosphate buffer pH 7.4, 0.1 N HCl pH 1.2, or selected organic solvent). Causality: The presence of excess solid must be visually confirmed at this stage to ensure the solution can reach maximum saturation without depleting the crystalline reservoir[3].

Step 2: Equilibration

-

Seal the vials tightly and incubate in a thermomixer at a strictly controlled 25.0 ± 0.5 °C.

-

Agitate at 400 rpm for 72 hours. Causality: A 72-hour window is critical to overcome the activation energy barrier of dissolution for highly crystalline, hydrophobic compounds. Shorter incubation times risk measuring a false, pre-equilibrium state[5].

Step 3: Phase Separation

-

Centrifuge the suspensions at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

-

Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter. Discard the first 100 µL of the filtrate to account for any non-specific binding of the compound to the filter membrane.

Step 4: HPLC-UV Quantification

-

Dilute the filtrate appropriately with the mobile phase to ensure the concentration falls within the linear dynamic range of your calibration curve.

-

Quantify the concentration using isocratic HPLC coupled with a UV-Vis or photodiode array (PDA) detector at the compound's wavelength maximum (λmax)[6].

Visualizing the Workflows and Solvation Pathways

Workflow of the modified OECD 105 shake-flask method for thermodynamic solubility.

Thermodynamic solvation pathways of N-(4-chlorophenyl)-N'-cyanourea.

Quantitative Solubility Data

The tables below summarize the expected thermodynamic solubility profile of N-(4-chlorophenyl)-N'-cyanourea based on its physicochemical properties, ionization state, and structural analogs.

Table 1: Thermodynamic Aqueous Solubility Profile at 25°C

| Aqueous Medium | pH | Ionization State | Estimated Solubility (µg/mL) | Mechanistic Driver |

| 0.1 N HCl | 1.2 | Unionized | < 5.0 | Hydrophobic chlorophenyl dominance |

| Acetate Buffer | 4.5 | Partially Ionized | 15 - 25 | Onset of cyanourea deprotonation |

| Phosphate Buffer | 7.4 | Fully Ionized | > 250 | Ion-dipole interactions with water |

Table 2: Thermodynamic Organic Solvent Solubility at 25°C

| Organic Solvent | Polarity Index | Estimated Solubility (mg/mL) | Solvation Mechanism |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Strong H-bond acceptor; disrupts lattice |

| Methanol (MeOH) | 5.1 | 20 - 40 | Protic solvation of cyanourea moiety |

| Acetonitrile (MeCN) | 5.8 | 10 - 20 | Dipole-dipole interactions |

| n-Hexane | 0.1 | < 0.1 | Inability to break crystalline H-bonds |

Conclusion & Developability Assessment

The solubility profile of N-(4-chlorophenyl)-N'-cyanourea is dictated by the interplay between its hydrophobic halogenated aromatic ring and its acidic cyanourea tail. The compound exhibits classic pH-dependent solubility, behaving as a highly insoluble molecule at low pH, but transitioning to significantly higher solubility at physiological pH due to the ionization of the cyanourea group. For researchers utilizing this compound in synthesis or biological screening, stock solutions should be prepared in polar aprotic solvents like DMSO. Furthermore, aqueous assays must strictly control pH to prevent premature precipitation, ensuring reproducible and artifact-free data.

Sources

Pharmacokinetics and in vitro binding affinity of N-(4-chlorophenyl)-N'-cyanourea

An In-Depth Technical Guide to the Preclinical Characterization of N-(4-chlorophenyl)-N'-cyanourea: Pharmacokinetics and In Vitro Binding Affinity

Introduction: Unveiling the Potential of a Novel Chemical Entity

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is both intricate and demanding. N-(4-chlorophenyl)-N'-cyanourea, a molecule belonging to the diarylurea class, represents such a starting point. Its structure, characterized by a central urea-like core flanked by a substituted phenyl ring and a cyanourea moiety, suggests potential interactions with a variety of biological targets. Diarylurea and thiourea derivatives have garnered significant interest for their diverse biological activities, including potential anticancer properties.[1][2] However, the therapeutic promise of any new chemical entity (NCE) is fundamentally governed by two intertwined properties: its ability to engage its molecular target with sufficient potency (binding affinity) and its capacity to reach and maintain effective concentrations at that target within the body (pharmacokinetics).

This guide serves as a comprehensive methodological framework for the preclinical evaluation of N-(4-chlorophenyl)-N'-cyanourea. As a senior application scientist, the objective is not merely to present protocols but to elucidate the scientific rationale behind them. For researchers, scientists, and drug development professionals, this document provides the necessary theoretical and practical foundation to systematically characterize novel compounds, transforming a chemical structure into a well-understood drug candidate. We will navigate the critical experiments required to define the compound's in vitro binding characteristics and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, thereby establishing a clear path for its further development.

Part 1: Deciphering Target Engagement: In Vitro Binding Affinity Assessment

The foundational event in a drug's mechanism of action is its physical interaction with a biological target, typically a protein such as a receptor or enzyme. The strength of this interaction, or binding affinity, is a primary determinant of the drug's potency. A high affinity indicates that the drug can bind to its target effectively even at low concentrations, which is often a desirable characteristic. Affinity is quantitatively expressed by the equilibrium dissociation constant (K D ), representing the concentration of a ligand at which 50% of the target receptors are occupied at equilibrium.[3] A smaller K D value signifies a higher binding affinity.[3]

In drug development, we also frequently measure the half-maximal inhibitory concentration (IC50), which is the concentration of a competing ligand that displaces 50% of a known radioligand from its target.[4] This value can be converted to an inhibition constant (K i ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the known ligand.[5]

Methodologies for Affinity Determination

The choice of assay for determining binding affinity depends on several factors, including the nature of the target, the availability of specific reagents, and the desired throughput.

This is a robust and highly sensitive method used to determine the affinity of an unlabeled compound (the "competitor," e.g., N-(4-chlorophenyl)-N'-cyanourea) by measuring its ability to compete with a labeled ligand (a "radioligand") for binding to a target.[4]

Causality Behind Experimental Choices: The use of a radioligand provides a highly sensitive signal that is directly proportional to the amount of ligand bound to the target. The competitive format is essential when a radiolabeled version of the new compound is not available. The experiment is designed to reach equilibrium to ensure that the measured IC50 accurately reflects the compound's affinity under steady-state conditions.[3]

Detailed Experimental Protocol:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a buffer appropriate for the target protein that maintains its stability and functionality (e.g., 1X Phosphate Buffered Saline with 0.1% Bovine Serum Albumin).

-

Target Preparation: Prepare a source of the target protein, such as cell membranes expressing the receptor of interest or a purified recombinant protein.

-

Radioligand Solution: Prepare a stock solution of a suitable radioligand with known K D for the target. The concentration used in the assay is typically at or below its K D .

-

Competitor (Test Compound) Dilutions: Prepare a serial dilution series of N-(4-chlorophenyl)-N'-cyanourea, typically spanning several orders of magnitude (e.g., from 1 pM to 100 µM).

-

-

Assay Execution:

-

In a 96-well plate, combine the target preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand to saturate the target).

-

Incubate the plate for a predetermined time at a specific temperature (e.g., 1-2 hours at room temperature) to allow the binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the target protein and any bound radioligand, while the unbound radioligand passes through.

-

Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials with a scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other measurements.

-

Plot the specific binding counts against the logarithm of the competitor concentration.

-

Fit the data using a sigmoidal dose-response (variable slope) nonlinear regression model to determine the IC50 value.[5]

-

Calculate the K i value using the Cheng-Prusoff equation: K i = IC50 / (1 + [L]/K D ) , where [L] is the concentration of the radioligand and K D is its dissociation constant.[5]

-

Caption: Workflow for a Competitive Radioligand Binding Assay.

SPR is a powerful, label-free optical technique that allows for the real-time measurement of binding interactions.[5] It provides not only the equilibrium affinity (K D ) but also the kinetic rate constants for association (k on ) and dissociation (k off ).

Causality Behind Experimental Choices: The label-free nature of SPR avoids potential artifacts from modifying the compound or target. Real-time data acquisition provides deeper insight into the binding mechanism; for example, a compound might achieve high affinity through a very fast association rate or a very slow dissociation rate, which has important implications for its in vivo pharmacodynamics.

Detailed Experimental Protocol:

-

Chip Preparation:

-

Select a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).

-

Immobilize the purified target protein onto the sensor chip surface. One flow cell is typically left blank or immobilized with an irrelevant protein to serve as a reference.

-

-

Analyte Preparation:

-

Prepare a series of precise dilutions of N-(4-chlorophenyl)-N'-cyanourea in a suitable running buffer.

-

-

Binding Measurement:

-

Inject the different concentrations of the test compound (analyte) over the sensor chip surface containing the immobilized target (ligand).

-

Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. This phase measures the association of the analyte.

-

After the injection, flow the running buffer over the chip to monitor the dissociation of the analyte from the target.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., a low pH buffer) to remove all bound analyte from the chip surface, preparing it for the next injection cycle.[5]

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

-

Globally fit the association and dissociation curves from all analyte concentrations to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine k on and k off .

-

Calculate the equilibrium dissociation constant (K D ) from the ratio of the rate constants: **K D = k off / k on **.

-

Data Presentation: Summarizing Binding Affinity

All quantitative data should be organized into a clear, structured table to allow for easy comparison and interpretation.

| Assay Type | Target | Ligand | K D (nM) | k on (M⁻¹s⁻¹) | k off (s⁻¹) | IC50 (nM) | K i (nM) |

| Radioligand Binding | Target X | N-(4-chlorophenyl)-N'-cyanourea | - | - | - | Value | Value |

| Surface Plasmon Resonance | Target X | N-(4-chlorophenyl)-N'-cyanourea | Value | Value | Value | - | - |

| Isothermal Titration Calorimetry | Target X | N-(4-chlorophenyl)-N'-cyanourea | Value | - | - | - | - |

(Note: Values are placeholders and would be populated with experimental results.)

Part 2: The In Vivo Journey: Comprehensive Pharmacokinetic (ADME) Profiling

Pharmacokinetics (PK) describes the movement of a drug into, through, and out of the body—in essence, what the body does to the drug.[6] A thorough understanding of a compound's ADME properties is critical for predicting its in vivo efficacy, safety, and dosing regimen.[7] Early assessment of ADME properties helps to identify and eliminate compounds with unfavorable characteristics before they enter costly development phases.[8]

Caption: A Tiered Approach to Preclinical Pharmacokinetic Evaluation.

Absorption: Crossing the Barrier

For orally administered drugs, absorption involves crossing the gastrointestinal (GI) tract into the bloodstream. A key predictor of this is membrane permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, non-cell-based assay predicts passive, transcellular permeability.[7]

Detailed Experimental Protocol:

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

-

Compound Application: The test compound, N-(4-chlorophenyl)-N'-cyanourea, is added to the donor wells of the plate.

-

Incubation: The donor plate is placed on top of an acceptor plate containing buffer, and the assembly is incubated for several hours.

-

Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.

-

Data Analysis: The effective permeability coefficient (P e ) is calculated. Compounds are often categorized as having low, medium, or high permeability.

Distribution: Reaching the Site of Action

Once in the bloodstream, a drug distributes into various tissues. This process is heavily influenced by binding to plasma proteins, such as albumin. Only the unbound (free) fraction of the drug is generally able to exert a pharmacological effect.

In Vitro Plasma Protein Binding (PPB) Assay (Equilibrium Dialysis): This assay is the gold standard for determining the extent to which a compound binds to plasma proteins.

Detailed Experimental Protocol:

-

Apparatus Setup: An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane that allows small molecules (the drug) to pass through but retains large proteins.

-

Sample Loading: Load plasma into one chamber and a buffer solution into the other. Add the test compound to the plasma chamber.

-

Equilibration: Seal the apparatus and incubate with gentle agitation (e.g., for 4-24 hours at 37°C) until the concentration of the unbound drug is at equilibrium between the two chambers.

-

Quantification: Collect samples from both the plasma and buffer chambers and measure the compound concentration in each using LC-MS/MS.

-

Data Analysis: The percentage of bound drug is calculated as: % Bound = ([Total] - [Unbound]) / [Total] x 100 , where [Total] is the concentration in the plasma chamber and [Unbound] is the concentration in the buffer chamber.

Metabolism: Chemical Transformation

Metabolism is the body's process of chemically modifying drugs, primarily in the liver by enzymes like the Cytochrome P450 (CYP) family. This can lead to drug inactivation and facilitate excretion. High metabolic instability can result in a short duration of action.

In Vitro Metabolic Stability Assay (Liver Microsomes): This assay assesses how quickly a compound is metabolized by liver enzymes.[7]

Detailed Experimental Protocol:

-

Reagent Preparation:

-

Thaw pooled liver microsomes (human or from other species) on ice.

-

Prepare a cofactor solution containing NADPH, a necessary component for CYP enzyme activity.[7]

-

-

Incubation:

-

Pre-warm the microsomes and the test compound solution to 37°C.

-

Initiate the reaction by adding the NADPH cofactor solution.

-

Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction in each aliquot immediately by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

-

Quantification:

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant from each time point by LC-MS/MS to determine the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the resulting line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t ½ ) as: t ½ = 0.693 / k .

-

Excretion: The Final Exit

Excretion is the removal of the drug and its metabolites from the body, typically via urine or feces. This is primarily assessed in in vivo studies.

In Vivo Pharmacokinetic Study (Rodent Model): An in vivo study provides the most comprehensive picture of a drug's PK profile, integrating all ADME processes.[9]

Detailed Experimental Protocol:

-

Animal Dosing: Administer N-(4-chlorophenyl)-N'-cyanourea to a group of rats or mice via two routes: intravenous (IV) bolus and oral (PO) gavage. The IV dose provides a baseline for 100% bioavailability.

-

Blood Sampling: Collect serial blood samples at specific time points after dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Process the blood samples to isolate plasma.

-

Bioanalysis: Quantify the concentration of the drug in each plasma sample using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the plasma concentration versus time for both IV and PO routes.

-

Use non-compartmental analysis software (e.g., DAS 2.0) to calculate key PK parameters.[10]

-

Data Presentation: Summarizing Pharmacokinetic Parameters

| Parameter | Definition | In Vitro Assay | In Vivo Value |

| Permeability (P e ) | Rate of passage across a membrane | PAMPA | - |

| % Plasma Protein Bound | Fraction of drug bound to plasma proteins | Equilibrium Dialysis | Value |

| In Vitro t ½ (min) | Time for 50% of drug to be metabolized | Microsomal Stability | Value |

| C max (ng/mL) | Maximum observed plasma concentration | - | Value (PO) |

| T max (h) | Time to reach C max | - | Value (PO) |

| AUC (ng*h/mL) | Total drug exposure over time | - | Value (IV & PO) |

| Clearance (CL) | Volume of plasma cleared of drug per unit time | - | Value (IV) |

| Half-life (t ½ ) (h) | Time for plasma concentration to decrease by 50% | - | Value (IV) |

| Bioavailability (F%) | Fraction of oral dose reaching systemic circulation | - | Value |

(Note: Values are placeholders and would be populated with experimental results.)

Part 3: The Predictive Power of In Silico Modeling

Before embarking on extensive and resource-intensive experimental work, computational (in silico) tools can provide rapid and cost-effective predictions of ADME properties.[8][11] Platforms like pkCSM and SwissADME use quantitative structure-activity relationship (QSAR) models, which are trained on large datasets of known compounds, to predict the properties of a novel molecule based solely on its chemical structure.[12][13]

These tools can predict a wide range of parameters, including:

-

Water solubility

-

GI absorption

-

Blood-brain barrier penetration

-

CYP450 inhibition

-

Potential toxicity

While these predictions do not replace experimental data, they are invaluable for triaging and prioritizing compounds in the early discovery phase. They help identify potential liabilities (e.g., predicted poor absorption or high toxicity) that can then be specifically investigated and addressed in subsequent experimental assays.

Conclusion: Synthesizing a Comprehensive Profile

The characterization of a novel chemical entity like N-(4-chlorophenyl)-N'-cyanourea is a systematic, multi-faceted process. It begins with understanding its fundamental interaction with its biological target through rigorous in vitro binding affinity assays and extends to mapping its complex journey through a biological system via a tiered assessment of its pharmacokinetic properties.

By integrating predictive in silico modeling with robust in vitro screening and definitive in vivo studies, drug development teams can build a comprehensive data package. This package not only establishes the compound's potency and ADME profile but also provides the critical insights needed to make informed decisions. It allows for the selection of candidates with the highest probability of success, guides potential chemical modifications to optimize properties, and ultimately lays the scientific groundwork for advancing a promising molecule toward clinical evaluation. The methodologies outlined in this guide provide the essential blueprint for this critical phase of drug discovery.

References

-

PrepChem.com. Synthesis of A. N-Cyano-N'-(4-chlorophenyl)thiourea. Available from: [Link]

-

Geoghegan-Barek, K. M., et al. (2016). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Current Protocols in Protein Science, 86, 19.26.1-19.26.21. Available from: [Link]

-

Di, M., & Ekins, S. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. Preprints.org. Available from: [Link]

-

Unknown. Invitro Binding Assay Protocol. Available from: [Link]

-

Xia, X., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available from: [Link]

-

Hess, S., et al. (2017). New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. BMC Pharmacology and Toxicology, 18(1), 22. Available from: [Link]

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available from: [Link]

-

Rodrigues, T., et al. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Nucleic Acids Research, 52(W1), W666–W673. Available from: [Link]

-

Di, M., & Ekins, S. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(15), 5859. Available from: [Link]

-

Riendeau, D., et al. (1992). N-hydroxy-N'-(3-chlorophenyl)urea, a General Reducing Agent for 5-, 12-, and 15-lipoxygenases and a Substrate for Their Pseudoperoxidase Activities. Biochemistry and Cell Biology, 70(3-4), 228-236. Available from: [Link]

-

Omondi, B., et al. (2020). Synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide. Applied Organometallic Chemistry, 34(11), e5942. Available from: [Link]

-

García-Fernández, R., et al. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. Molbank, 2021(1), M1198. Available from: [Link]

-

Unknown. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available from: [Link]

-

Zhang, Y., et al. (2018). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. Journal of Medicinal Chemistry, 61(17), 7651–7672. Available from: [Link]

-

Lee, H. (2022). Pharmacokinetics and Pharmacodynamics of Gastrointestinal Drugs. SNUBH Clinical Pharmacology and Therapeutics. Available from: [Link]

-

García-Fernández, R., et al. (2021). (PDF) N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. ResearchGate. Available from: [Link]

- Unknown. (2026).

-

PMDA. (2014). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. Available from: [Link]

-

Friedman, M., et al. (2008). Synthesis and activity of N-cyanoguanidine-piperazine P2X 7 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(15), 4346-4350. Available from: [Link]

-

El-Sayed, W. A., et al. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Hilaris Publisher. Available from: [Link]

-

van der Meel, R., et al. (2022). In Vitro Assessment of Binding Affinity, Selectivity, Uptake, Intracellular Degradation, and Toxicity of Nanobody-Photosensitizer Conjugates. Methods in Molecular Biology, 2451, 505-520. Available from: [Link]

-

Kniess, T., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M955. Available from: [Link]

-

Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chlorobenzamide as a candidate for anticancer drug. Latin American Journal of Pharmacy, 42(7), 1-1. Available from: [Link]

-

Li, Y., et al. (2022). Pharmacokinetic Comparison of Eight Major Compounds of Lonicerae japonicae flos after Oral Administration in Normal Rats and Rats with Liver Injury. Molecules, 27(23), 8234. Available from: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 4. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. snu.elsevierpure.com [snu.elsevierpure.com]

- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pmda.go.jp [pmda.go.jp]

- 10. Pharmacokinetic Comparison of Eight Major Compounds of Lonicerae japonicae flos after Oral Administration in Normal Rats and Rats with Liver Injury | MDPI [mdpi.com]

- 11. In Silico ADME Methods Used in the Evaluation of Natural Products[v1] | Preprints.org [preprints.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

Crystallographic data and 3D molecular structure of N-(4-chlorophenyl)-N'-cyanourea

An In-Depth Technical Guide to the Crystallographic and 3D Molecular Structure of N-(4-chlorophenyl)-N'-cyanourea

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the three-dimensional molecular architecture and crystallographic features of N-(4-chlorophenyl)-N'-cyanourea. The insights presented herein are derived from established principles of X-ray crystallography and are contextualized with data from structurally analogous compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the molecule's solid-state conformation and intermolecular interactions.

Introduction: Significance of N-(4-chlorophenyl)-N'-cyanourea

N-(4-chlorophenyl)-N'-cyanourea belongs to a class of compounds that merge the structural motifs of urea and cyanamide. The urea backbone is a privileged scaffold in medicinal chemistry, known for its ability to form robust hydrogen bonds with biological targets. The cyano group is a versatile functional group that can act as a hydrogen bond acceptor, a dipole, and a precursor for more complex nitrogen-containing heterocycles.[1][2] The presence of a 4-chlorophenyl ring further imparts specific steric and electronic properties, influencing the molecule's lipophilicity and potential for aromatic interactions.

Understanding the precise 3D structure and solid-state packing of this molecule through single-crystal X-ray diffraction is paramount. This knowledge underpins efforts in rational drug design, polymorphism screening, and the development of novel materials by revealing the preferred molecular conformation and the specific non-covalent interactions that govern its supramolecular assembly.

Synthesis and Single Crystal Growth

The synthesis of N-(4-chlorophenyl)-N'-cyanourea can be achieved through a controlled reaction between 4-chlorophenylisocyanate and cyanamide. The subsequent growth of high-quality single crystals suitable for X-ray diffraction is a critical step that requires careful control over solvent selection and evaporation rates.

Experimental Protocol: Synthesis and Crystallization

-

Synthesis of the Title Compound: To a stirred solution of cyanamide (1.0 eq) in anhydrous tetrahydrofuran (THF), 4-chlorophenylisocyanate (1.0 eq) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(4-chlorophenyl)-N'-cyanourea.

-

Single Crystal Growth: High-quality single crystals are grown by the slow evaporation method. The purified compound is dissolved in a minimal amount of a suitable solvent mixture (e.g., ethanol/chloroform) and the solution is filtered into a clean vial. The vial is loosely covered to allow for slow evaporation over several days at room temperature. Colorless, prism-shaped crystals are typically obtained.

Causality Behind Experimental Choices: The choice of a non-protic solvent like THF for the synthesis prevents unwanted side reactions with the highly reactive isocyanate. Slow evaporation is the preferred method for crystallization as it allows for the gradual and ordered arrangement of molecules into a well-defined crystal lattice, which is essential for obtaining high-resolution diffraction data.

Crystallographic Structure Determination: A Self-Validating Workflow

The determination of the molecular structure is performed using single-crystal X-ray diffraction. The workflow is designed to ensure data integrity and structural accuracy at each stage.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The crystal structure is solved using direct methods, which provide initial phases for the diffraction data.

-

Structure Refinement: The structural model is refined against the experimental data using full-matrix least-squares methods. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow Diagram: X-ray Crystallography

Sources

An In-depth Technical Guide to the Synthesis of N-(4-chlorophenyl)-N'-cyanoguanidine

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-chlorophenyl)-N'-cyanoguanidine, a key intermediate in the development of pharmaceuticals, most notably the antimalarial drug proguanil. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the prevalent synthetic pathways, mechanistic details, and practical experimental protocols. The guide emphasizes the chemical rationale behind procedural steps, methods for characterization to ensure product integrity, and critical safety considerations. By consolidating theoretical principles with actionable laboratory procedures, this whitepaper aims to serve as an authoritative resource for the synthesis of this important chemical precursor.

Introduction and Significance

N-(4-chlorophenyl)-N'-cyanoguanidine, also referred to as 1-(4-chlorophenyl)-3-cyanoguanidine, is a substituted cyanoguanidine of significant interest in medicinal chemistry. Its primary importance lies in its role as a direct precursor to biguanide-based drugs. The structural arrangement of a chlorophenyl group appended to a cyanoguanidine moiety provides a versatile scaffold for further chemical elaboration. Understanding the efficient and reliable synthesis of this compound is therefore critical for the supply chain of several active pharmaceutical ingredients (APIs). This guide will focus on the most established and scientifically sound method for its preparation: the acid-catalyzed condensation of 4-chloroaniline with dicyandiamide.

Core Synthesis Pathway: Acid-Catalyzed Condensation

The most direct and widely referenced method for the synthesis of N-(4-chlorophenyl)-N'-cyanoguanidine involves the reaction between 4-chloroaniline and dicyandiamide (2-cyanoguanidine). This reaction is typically performed in the presence of an acid catalyst, which is crucial for activating the reactants and facilitating the nucleophilic addition.

Chemical Precursors and Their Roles

| Precursor | Chemical Structure | Role in Reaction | Key Considerations |

| 4-Chloroaniline | Cl-C₆H₄-NH₂ | Nucleophile | A pale yellow crystalline solid. It is the source of the 4-chlorophenyl group in the final product. The amino group acts as the nucleophile. |

| Dicyandiamide | NH₂-C(=NH)-NH-CN | Electrophile | A white crystalline solid. It serves as the electrophilic backbone, providing the cyanoguanidine framework. |

| Hydrochloric Acid | HCl | Catalyst | A strong mineral acid that protonates the dicyandiamide, making it more susceptible to nucleophilic attack. |

Mechanistic Insights

The reaction proceeds via a nucleophilic addition mechanism. The key steps are as follows:

-

Protonation of Dicyandiamide: The acid catalyst (H⁺) protonates one of the nitrogen atoms of the cyano group in dicyandiamide. This protonation increases the electrophilicity of the carbon atom of the cyano group.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic carbon of the protonated dicyandiamide.

-

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps occur to form the more stable guanidine structure, resulting in the formation of N-(4-chlorophenyl)-N'-cyanoguanidine.

A study on the kinetics of the reaction between aniline and dicyandiamide suggests that the reaction is second-order and its rate is significantly influenced by acidity, with a maximum rate observed at a pH of approximately 2.6.[1] This supports the proposed mechanism where the protonated form of dicyandiamide is the reactive species.

Synthesis Pathway Overview

Caption: Acid-catalyzed condensation of 4-chloroaniline and dicyandiamide.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-(4-chlorophenyl)-N'-cyanoguanidine, adapted from general methods for the synthesis of N-arylbiguanides.[2]

Materials and Equipment

-

4-Chloroaniline

-

Dicyandiamide

-

Concentrated Hydrochloric Acid

-

Ethanol (or other suitable alcohol)

-

Sodium Hydroxide solution (for neutralization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel and flask)

-

pH paper or meter

-

Thin Layer Chromatography (TLC) equipment

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloroaniline (1.0 equivalent) and dicyandiamide (1.0 equivalent).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol, to the flask. With stirring, add a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Neutralization and Precipitation: Slowly add a solution of sodium hydroxide to neutralize the mixture. The free base of N-(4-chlorophenyl)-N'-cyanoguanidine will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified product in a vacuum oven to a constant weight.

Product Characterization

To ensure the synthesis of the correct product with high purity, the following characterization methods are recommended.

| Property | Expected Result |

| Appearance | White to off-white crystalline solid.[3] |

| Melting Point | 202-204 °C.[4] |

| Molecular Formula | C₈H₇ClN₄ |

| Molecular Weight | 194.62 g/mol .[5] |

Spectroscopic Data

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, typically as two doublets in the aromatic region (around 7.0-7.5 ppm). Signals for the amine protons of the guanidine group would also be present, likely as broad singlets.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show signals for the carbon atoms of the 4-chlorophenyl ring, with the carbon attached to the chlorine atom appearing at a characteristic chemical shift. The carbon atom of the cyano group (C≡N) will have a distinct chemical shift in the range of 115-120 ppm. The guanidine carbon will also have a characteristic resonance.

-

Infrared (IR) Spectroscopy (KBr pellet): The IR spectrum should display characteristic absorption bands for the N-H stretching of the amine and imine groups (typically in the range of 3100-3500 cm⁻¹), C=N stretching of the guanidine group, and a sharp, strong absorption for the C≡N (nitrile) group around 2200 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Safety and Handling

5.1. Precursor Safety

-

4-Chloroaniline: This compound is toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.

-

Dicyandiamide: While less hazardous than 4-chloroaniline, dicyandiamide can cause irritation. Standard laboratory safety practices should be followed.

-

Hydrochloric Acid: Concentrated HCl is highly corrosive and should be handled with care, using appropriate PPE.

5.2. Reaction Safety

The reaction should be conducted in a fume hood due to the use of 4-chloroaniline and hydrochloric acid. The reflux apparatus should be securely clamped.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide has detailed a reliable and well-established pathway for the synthesis of N-(4-chlorophenyl)-N'-cyanoguanidine. By providing a thorough understanding of the underlying chemical principles, a detailed experimental protocol, and necessary characterization and safety information, this document serves as a valuable resource for professionals in the field of chemical synthesis and drug development. The successful and safe execution of this synthesis is a critical step in the production of important pharmaceutical agents.

References

-

LookChem. (n.d.). Cas 1482-62-8, 1-(4-chlorophenyl)-3-cyanoguanidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-3-cyanoguanidine. Retrieved from [Link]

-

Kinetics and mechanism of the additive reaction of aniline with dicyandiamide. (n.d.). Chemical Research in Chinese Universities. Retrieved from [Link]

Sources

Application Note and Laboratory Protocol: Synthesis of N-(4-chlorophenyl)-N'-cyanourea

Introduction

N-(4-chlorophenyl)-N'-cyanourea is a substituted urea derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active compounds. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of N-(4-chlorophenyl)-N'-cyanourea. The described method is based on the reaction of 4-chloroaniline with sodium dicyanamide in an acidic aqueous medium. This application note is designed to provide a comprehensive guide, including mechanistic insights, safety precautions, and characterization of the final product.

Reaction Principle and Mechanism

The synthesis proceeds via the acid-catalyzed addition of an amine to a cyanamide derivative. In an acidic environment, 4-chloroaniline is protonated to form the 4-chloroanilinium ion. Concurrently, sodium dicyanamide reacts with the acid to form dicyandiamide, which can then be hydrolyzed to generate a reactive carbodiimide intermediate. The nucleophilic 4-chloroaniline then attacks this intermediate, followed by rearrangement to yield the final product, N-(4-chlorophenyl)-N'-cyanourea. The overall reaction is a robust and efficient method for the formation of this class of compounds.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| 4-Chloroaniline | ReagentPlus®, ≥99% | Sigma-Aldrich | 106-47-8 |

| Sodium Dicyanamide | 96% | Fisher Scientific | 1934-75-4 |

| Hydrochloric Acid | 37% (w/w) | J.T. Baker | 7647-01-0 |

| Deionized Water | - | - | 7732-18-5 |

| Ethanol | 95% | - | 64-17-5 |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

-

Mass spectrometer

Experimental Workflow

Caption: A schematic overview of the synthesis workflow for N-(4-chlorophenyl)-N'-cyanourea.

Step-by-Step Synthesis Protocol

-

Preparation of 4-Chloroaniline Hydrochloride Solution:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, add 12.76 g (0.1 mol) of 4-chloroaniline.

-

To this, add 50 mL of deionized water followed by the slow, dropwise addition of 10 mL of concentrated hydrochloric acid (37%) while stirring. This will form the hydrochloride salt of the aniline, which is more soluble in water.[1]

-

-

Preparation of Sodium Dicyanamide Solution:

-

In a separate beaker, dissolve 9.79 g (0.11 mol) of sodium dicyanamide in 50 mL of deionized water. Stir until fully dissolved.

-

-

Reaction:

-

Attach a reflux condenser and a dropping funnel to the three-neck flask containing the 4-chloroaniline hydrochloride solution.

-

Begin heating the aniline solution to 80-90 °C using a heating mantle.

-

Once the temperature is stable, add the sodium dicyanamide solution dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, continue to heat the reaction mixture under reflux with vigorous stirring for 4 hours. A precipitate should begin to form during this time. The reaction of amines with sodium dicyanamide often requires elevated temperatures to proceed at a reasonable rate.[2]

-

-

Isolation and Purification:

-

After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

-